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molecular formula C17H17N7 B610108 Pik-III

Pik-III

Cat. No. B610108
M. Wt: 319.4 g/mol
InChI Key: XXSDLQLNIVFIJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901147B2

Procedure details

To a solution of (3Z)-1-cyclopropyl-4-(dimethylamino)-3-[2-(pyridin-4-ylamino)pyrimidin-4-yl]but-3-en-2-one (9) (80 mg, 0.247 mmol) in DMF (2061 μl), Guanidine HCl (35.3 mg, 0.371 mmol) and potassium carbonate (103 mg, 0.742 mmol) were added and the reaction was heated at 60° C. for 4 hours. The crude product was purified by reverse-phase HPLC [30-90% organic phase over 15 minutes] followed by Biotage™ silica gel chromatography [10 g SNAP column, 100% DCM to 12% MeOH/DCM] to obtain the desired product as a white solid (24.72 mg, 31.3% yield). 1H NMR (400 MHz, MeOD) δ ppm 0.01-0.14 (m, 2 H) 0.39 (q, J=6.06 Hz, 2 H) 0.94-1.10 (m, 1 H) 2.87 (d, J=7.07 Hz, 2 H) 7.10 (d, J=5.05 Hz, 1 H) 7.83 (d, J=6.57 Hz, 2 H) 8.30 (d, J=6.57 Hz, 2 H) 8.41 (s, 1 H) 8.57 (d, J=5.05 Hz, 1 H). HRMS (ES+) for C17 H17N7.H+ [MH+]: calcd, 320.1624. found, 320.1636. UV-LC: 100% UV purity at 254/214 nm; tR=4.67 minute over 7.75 minutes.
Quantity
35.3 mg
Type
reactant
Reaction Step One
Quantity
103 mg
Type
reactant
Reaction Step One
Name
Quantity
2061 μL
Type
solvent
Reaction Step One
Yield
31.3%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][C:5](=O)/[C:6](/[C:11]2[CH:16]=[CH:15][N:14]=[C:13]([NH:17][C:18]3[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=3)[N:12]=2)=[CH:7]\N(C)C)[CH2:3][CH2:2]1.Cl.[NH2:26][C:27]([NH2:29])=[NH:28].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH:1]1([CH2:4][C:5]2[C:6]([C:11]3[CH:16]=[CH:15][N:14]=[C:13]([NH:17][C:18]4[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=4)[N:12]=3)=[CH:7][N:26]=[C:27]([NH2:29])[N:28]=2)[CH2:3][CH2:2]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
C1(CC1)CC(\C(=C/N(C)C)\C1=NC(=NC=C1)NC1=CC=NC=C1)=O
Name
Quantity
35.3 mg
Type
reactant
Smiles
Cl.NC(=N)N
Name
Quantity
103 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2061 μL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by reverse-phase HPLC [30-90% organic phase over 15 minutes]
Duration
15 min

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CC1=NC(=NC=C1C1=NC(=NC=C1)NC1=CC=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 24.72 mg
YIELD: PERCENTYIELD 31.3%
YIELD: CALCULATEDPERCENTYIELD 31.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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